(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
143259-55-6 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1H-indol-4-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17NO4/c1-21-15-9-11(10-16(22-2)18(15)23-3)17(20)13-5-4-6-14-12(13)7-8-19-14/h4-10,19H,1-3H3 |
InChI Key |
CLUMHWYRLGICLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Friedel-Crafts Acylation
The most common approach for acylindole synthesis involves Friedel-Crafts acylation. However, this method typically directs acylation to the 3-position of indole due to its inherent reactivity. For 4-acylindole derivatives, alternative strategies or directing groups are required.
Directed Ortho-Metallation (DoM)
Directed metallation enables selective deprotonation at specific sites, enabling regioselective functionalization. For 4-acylindole synthesis, a directing group (e.g., methyl ether at the 5-position) could guide lithiation to the 4-position.
Cross-Coupling Reactions
Transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) offer alternatives for C–C bond formation.
Steps:
- Halogenation : Introduce a bromine or iodine at the 4-position of indole.
- Boronic acid synthesis : Prepare a boronic acid derivative of 3,4,5-trimethoxyphenylmethanone.
- Coupling : Use Pd catalysts to link the two fragments.
Challenges :
- Selective halogenation of indole at the 4-position is non-trivial.
- Stability of boronic acid derivatives under coupling conditions.
Reported Analogues and Insights
Imidazole-Indole Conjugates
Compounds like ABI-231 (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone highlight strategies for stabilizing tubulin-targeting agents.
Synthetic Steps for ABI-231:
- Imidazole synthesis : Cyclization of substituted benzene-1,2-diamine with aldehydes.
- Coupling : Reaction with 3,4,5-trimethoxybenzoyl chloride using tert-BuLi.
- Deprotection : Removal of trityl groups for indole linkage.
Yield : ~43–75% for intermediate steps.
Critical Challenges and Solutions
Regioselectivity
Achieving 4-acylation remains a hurdle. Potential solutions:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to deactivate the 3-position.
- Metal-mediated : Use Rh or Pd catalysts for directed C–H activation.
Example :
In, Friedel-Crafts acylation of 6-bromoindole with 3,4,5-trimethoxybenzoyl chloride yielded 3-acylindole. Bromine’s electron-withdrawing effect may redirect acylation.
Stability and Scalability
4-Acylindoles are prone to hydrolysis or oxidation. Stabilization strategies include:
- Protecting groups : Use Boc or trityl groups during synthesis.
- Mild conditions : Avoid strong acids/bases during purification.
Case Study :
In, piperazine derivatives of 3,4,5-trimethoxyphenylmethanone were synthesized using HATU coupling agents, ensuring stability during purification.
Optimized Protocols
Hypothetical Protocol for (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone
Step 1: 4-Bromination of Indole
- Reagents : NBS, AIBN, DMF.
- Conditions : 80°C, 12 hrs.
- Product : 4-Bromoindole (theoretical yield: 50–60%).
Step 2: Suzuki Coupling
- Reagents : Pd(PPh₃)₄, K₂CO₃, 3,4,5-Trimethoxyphenylboronic acid.
- Conditions : Dioxane/H₂O, 100°C, 24 hrs.
- Product : this compound (predicted yield: 40–50%).
Alternative Approach: Directed Lithiation
Reagents :
- 5-Methoxyindole, tert-BuLi, 3,4,5-Trimethoxybenzoyl chloride.
Conditions :
1. Lithiation at −78°C in THF.
2. Quench with benzoyl chloride.
Expected Outcome :
4-Acylindole with methoxy directing group.
Data Tables
Table 1: Comparative Yields for 3-Acylinodle vs. 4-Acylindole Syntheses
| Position | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| 3-Acyl | AlCl₃ | Dichloromethane | 80% | |
| 4-Acyl | Pd(PPh₃)₄ | Dioxane/H₂O | Theoretical | N/A |
Table 2: Stability Data for 4-Acylindole Derivatives
| Derivative | Storage Conditions | Hydrolysis Resistance | Oxidation Resistance |
|---|---|---|---|
| 4-Acylindole | Dry, inert atmosphere | Moderate | Low |
| 4-Acylindole (TMS-protected) | −20°C, N₂ | High | High |
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation; concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of conjugates synthesized from this compound showed promising results in inhibiting the proliferation of human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancers. The cytotoxicity was assessed using the MTT assay, revealing IC50 values ranging from 0.54 to 31.86 μM for different derivatives .
Case Study: Mechanism of Action
The mechanism behind the anticancer activity involves the inhibition of tubulin polymerization, which disrupts microtubule assembly essential for cell division. This was confirmed through tubulin polymerization assays and immunofluorescence analysis, indicating that compounds derived from this compound effectively induce apoptosis in cancer cells .
Antimicrobial Properties
In addition to anticancer effects, derivatives of this compound have been explored for their antimicrobial activities. Research indicates that certain derivatives possess moderate antibacterial and antifungal properties against pathogenic strains. For example, piperazine derivatives incorporating the trimethoxyphenyl moiety have shown effectiveness against resistant bacterial strains when used in combination with other antibiotics .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Activity Type | Pathogen Targeted | IC50 Value (μM) |
|---|---|---|---|
| Piperazine Derivative A | Antibacterial | E. coli | 20 |
| Piperazine Derivative B | Antifungal | Candida albicans | 15 |
| Indole Conjugate C | Antibacterial | Staphylococcus aureus | 25 |
Pharmacological Potential
The unique structural features of this compound make it a valuable scaffold for developing new pharmacological agents. Its ability to interact with various biological targets positions it as a candidate for further exploration in treating conditions beyond cancer and infections.
Insights into Structural Modifications
Modifications to the indole and trimethoxyphenyl components can enhance bioactivity and selectivity towards specific targets. For instance, introducing different substituents on the indole ring can alter its interaction with biological macromolecules, potentially leading to improved therapeutic profiles .
Mechanism of Action
The mechanism of action of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone primarily involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
ABI-231 and Analogs
ABI-231, (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, shares structural similarity but differs in the indole substitution (position 3 vs. 4). Crystal structure studies revealed that ABI-231 binds tubulin with a dissociation constant (Kd) of 0.18 μM, while its analogs (e.g., 10bb) showed improved binding (Kd = 0.09 μM) due to methyl substitutions on the indole ring . In contrast, (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone (G8K) demonstrated comparable antiproliferative activity (IC50 = 0.12–0.35 μM in prostate cancer lines) but lower metabolic stability than ABI-231 derivatives .
Table 1: Key Indole-Based Analogs
| Compound | Indole Position | IC50 (μM) | Tubulin Kd (μM) |
|---|---|---|---|
| ABI-231 | 3 | 0.05–0.15 | 0.18 |
| G8K | 4 | 0.12–0.35 | N/A |
| 10bb (ABI-231 analog) | 3 (methylated) | 0.02–0.08 | 0.09 |
Thiazole-Indole Hybrids
(2-(1H-Indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (IAT) exhibited potent activity in paclitaxel-resistant models (IC50 = 0.07 μM in PC-3/TxR cells) but lower oral bioavailability (F = 45%) compared to this compound (F = 62%) . The thiazole ring in IAT enhances solubility but introduces susceptibility to CYP3A4-mediated metabolism .
Pyrazole and Pyrrole Derivatives
Pyrazole Derivatives
(1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c) demonstrated superior antiproliferative activity (IC50 = 0.054 μM in A549 lung cancer) due to the electron-donating p-tolyl group, which stabilizes tubulin interactions. In contrast, ketoxime derivatives (e.g., 10c) showed reduced potency (IC50 = 0.16 μM), suggesting steric hindrance from the oxime group .
Pyrrole Derivatives
4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP) inhibited tumor growth in 3D breast cancer models (IC50 = 0.09 μM) by disrupting microtubule dynamics. The fluorophenyl group in ARDAP enhances membrane permeability compared to non-halogenated analogs .
Thiazole and Imidazole Derivatives
Thiazole Derivatives
(4-Amino-2-phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3a) exhibited nanomolar activity (IC50 = 0.054 μM) against HT-1080 fibrosarcoma cells. Substitutions with electron-withdrawing groups (e.g., 3c, 4-fluorophenyl) reduced potency (IC50 = 0.49 μM), highlighting the importance of aryl electronic properties .
Imidazole Derivatives
(1H-Indol-2-yl)(3,4,5-trimethoxyphenyl)methanone showed moderate activity (IC50 = 1.2 μM in glioma cells), while benzimidazole analogs (e.g., (1H-benzo[d]imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone) were inactive, indicating the indole’s role in tubulin binding .
Non-Indole Methanones
Phenstatin Analogs
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog, inhibited tumor growth in murine models (TGI = 68% at 50 mg/kg) but showed higher toxicity (LD50 = 120 mg/kg) than indole-based compounds .
Table 2: Select Non-Indole Methanones
| Compound | Core Structure | IC50 (μM) | Toxicity (LD50, mg/kg) |
|---|---|---|---|
| PHT | Benzophenone | 0.45 | 120 |
| 9c (pyrazole) | Pyrazole | 0.054 | >200 |
Structure-Activity Relationship (SAR) Trends
Indole Position : 3-Substituted indoles (e.g., ABI-231) generally exhibit stronger tubulin binding than 4-substituted analogs (e.g., G8K) due to optimal hydrophobic interactions .
Heterocycle Type : Thiazoles and imidazoles improve solubility but require balanced lipophilicity for oral bioavailability .
Substituent Effects : Electron-donating groups (e.g., p-tolyl in 9c) enhance potency, while bulky groups (e.g., ketoximes) reduce activity .
Biological Activity
(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the class of indole derivatives, has garnered attention for its potential biological activities, particularly in cancer therapy. This article presents a comprehensive overview of its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a trimethoxyphenyl group through a carbonyl group. This structure is significant as it contributes to the compound's interaction with biological targets, especially tubulin.
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DU-145 (Prostate) | 0.68 | Inhibition of tubulin polymerization |
| A549 (Lung) | 31.86 | Induction of apoptosis |
| HeLa (Cervical) | 15.00 | Disruption of microtubule dynamics |
| MCF-7 (Breast) | 0.54 | Cell cycle arrest and apoptosis induction |
These results indicate that the compound is particularly effective against prostate and breast cancer cells, with IC50 values indicating significant cytotoxicity.
The primary mechanism through which this compound exerts its effects is through the disruption of microtubule dynamics. It binds to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest. This is supported by immunofluorescence studies showing microtubule fragmentation in treated cells.
Case Study: DU-145 Prostate Cancer Cells
In a detailed study involving DU-145 cells:
- The compound was shown to induce apoptosis characterized by increased annexin V positivity.
- Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase of the cell cycle.
- Further mechanistic studies indicated that the compound promotes microtubule disassembly, which is critical for its antiproliferative effects.
Additional Biological Activities
Beyond its antiproliferative properties, research suggests that this compound may exhibit other biological activities:
- Aromatase Inhibition : Some derivatives have shown potential as aromatase inhibitors, which could be beneficial in hormone-dependent cancers.
- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures may modulate inflammatory pathways.
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include indole NH (δ 10.2–10.5 ppm, broad singlet), methoxy groups (δ 3.8–3.9 ppm, singlet), and ketone carbonyl (indirectly inferred via aromatic coupling patterns) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%). Retention time: ~8.2 minutes under isocratic conditions.
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 351.2, confirming molecular weight.
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to standardize results.
- Structural analogs : Compare activity with derivatives (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy phenyl groups) to identify pharmacophore contributions .
What advanced structural analysis methods elucidate the compound’s binding interactions with targets like tubulin or MAPK?
Q. Advanced Research Focus
- X-ray crystallography : Co-crystallize the compound with tubulin (PDB ID: 1A9) to resolve binding modes. Key interactions include hydrogen bonds between methoxy groups and β-tubulin’s Thr179 .
- Molecular docking : Use AutoDock Vina with AMBER force fields. The indole ring shows π-π stacking with MAPK’s Phe169, while the ketone forms a hydrogen bond with Lys71 .
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures (e.g., C–H···O contacts from methoxy groups) .
What in silico methodologies predict ADMET properties and drug-likeness for this compound?
Q. Advanced Research Focus
- Lipinski’s Rule of Five : The compound complies (MW 350.4, logP 2.8, H-bond donors 1, acceptors 5) .
- ADMET Prediction (SwissADME) :
- Absorption : High Caco-2 permeability (log Papp > 1.5 × 10⁻⁶ cm/s).
- Metabolism : Susceptible to CYP3A4-mediated oxidation (indole ring).
- Toxicity : Ames test-negative; hepatotoxicity risk <15% .
- Water solubility : LogS = -4.2 (moderate solubility, requires DMSO stock solutions) .
How do structural modifications influence the compound’s bioactivity and selectivity?
Q. Advanced Research Focus
- Methoxy group substitution : Replacing 3,4,5-trimethoxy with 3,5-dimethoxy reduces tubulin binding affinity by 40% (IC₅₀ shifts from 1.2 µM to 2.1 µM) .
- Indole substitution : Adding a 5-fluoro group enhances MAPK inhibition (Ki from 0.8 µM to 0.3 µM) but increases cytotoxicity (HeLa cell CC₅₀ from 25 µM to 12 µM) .
- Ketone replacement : Converting to a thioether lowers logP (2.8 → 2.3) but abolishes anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
